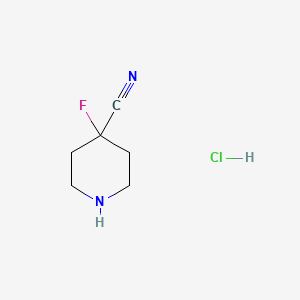

4-Fluoropiperidine-4-carbonitrile hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoropiperidine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FN2.ClH/c7-6(5-8)1-3-9-4-2-6;/h9H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQYSOZDWFCZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374653-45-8 | |

| Record name | 4-fluoropiperidine-4-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoropiperidine-4-carbonitrile hydrochloride chemical properties

An In-depth Technical Guide to 4-Fluoropiperidine-4-carbonitrile Hydrochloride for Advanced Research

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and conformationally restricted scaffolds is a cornerstone of rational drug design. This compound emerges as a pivotal building block, embodying these principles. This guide provides an in-depth technical overview of its core chemical properties, synthesis considerations, and applications, tailored for researchers, scientists, and drug development professionals. The presence of a quaternary center featuring both a fluorine atom and a nitrile group on a piperidine ring offers a unique combination of steric and electronic properties, making it a valuable synthon for accessing novel chemical space. Its application is particularly relevant in the development of therapeutics where modulation of physicochemical properties like metabolic stability, pKa, and receptor binding affinity is critical.[1]

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is fundamental to its application. This compound is characterized by a piperidine core substituted at the 4-position with both a fluorine atom and a nitrile group. The hydrochloride salt form enhances its stability and handling properties as a solid.

Key Identifiers:

-

IUPAC Name: 4-fluoropiperidine-4-carbonitrile;hydrochloride[2]

-

SMILES: N#CC1(F)CCNCC1.[H]Cl[2]

-

InChI Key: Information not explicitly available in search results.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and suitability for various reaction conditions. This compound is typically supplied as a solid with defined characteristics.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [3] |

| Purity | ≥97% | [2] |

| Storage Temp. | Room Temperature, sealed in dry | [3][4] |

| Solubility | Data not available, but the hydrochloride salt form generally implies improved aqueous solubility over the free base. | |

| Melting Point | Data not explicitly available for this specific compound. A related compound, 4-Fluoropiperidine hydrochloride, has a melting point of 163-167 °C. | [5] |

Synthesis and Quality Control

General Synthetic Approach

The synthesis of α-fluorinated piperidines is a non-trivial process requiring specialized fluorinating agents. While the exact commercial synthesis route for this compound is proprietary, a logical pathway can be inferred from related literature. A common strategy involves the use of a protected piperidone precursor, followed by a fluorination step and subsequent deprotection and salt formation.

For instance, a plausible route could start from N-Boc-4-piperidone. The key steps would involve the formation of a cyanohydrin, followed by fluorination and deprotection. A similar multi-step process is employed for related compounds like 4,4-difluoropiperidine hydrochloride, which uses a fluorinating reagent on a protected piperidone, followed by the removal of the Boc protecting group with hydrogen chloride.[6] This "one-pot" deprotection and salt formation is efficient for improving reaction yield.[6]

Caption: Conceptual workflow for synthesis and quality control.

Analytical Characterization Protocol

Ensuring the identity and purity of the final compound is critical. A standard analytical workflow is employed.

Step 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound and identify any potential impurities.

-

Methodology:

-

Prepare a standard solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Inject the solution onto a C18 reverse-phase column.

-

Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect the compound using a UV detector (e.g., at 210 nm, due to the nitrile and amide functionalities).

-

Calculate purity based on the area percentage of the main peak.

-

Step 2: Structural Elucidation via NMR Spectroscopy

-

Objective: To confirm the molecular structure.

-

¹H NMR: The spectrum is expected to show characteristic signals for the piperidine ring protons. The protons on the carbons adjacent to the nitrogen will appear as multiplets, typically in the 3.0-3.5 ppm range. The protons on the carbons adjacent to the quaternary center will also be multiplets, likely further downfield.

-

¹³C NMR: The spectrum will show six distinct carbon signals. The carbon of the nitrile group (C≡N) will appear around 118-125 ppm. The quaternary carbon bonded to the fluorine atom will show a characteristic large one-bond C-F coupling constant (¹JCF).

-

¹⁹F NMR: A single resonance will confirm the presence of the single fluorine atom.

Step 3: Molecular Weight Verification via Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the parent molecule.

-

Methodology: Using electrospray ionization (ESI) in positive mode, the mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at approximately m/z 148.08.

Reactivity, Stability, and Handling

Chemical Reactivity

The reactivity of this compound is governed by its key functional groups:

-

Secondary Amine (Piperidine): The piperidine nitrogen is nucleophilic and can participate in N-alkylation, N-acylation, and other standard amine reactions.[7] The hydrochloride salt form protects this amine, and the free base must be generated, typically by treatment with a mild base, to perform these reactions.

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine.

-

α-Fluoro Nitrile Moiety: The fluorine atom is generally stable and unreactive under typical synthetic conditions. Its strong electron-withdrawing nature influences the reactivity of the adjacent nitrile group and the overall pKa of the piperidine nitrogen.

Stability and Storage

-

Storage Conditions: The compound should be stored at room temperature in a tightly sealed container, protected from moisture.[3][4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]

Safety and Handling

Based on data for structurally related compounds, appropriate safety precautions are necessary.

| Hazard Type | GHS Classification and Statements | Source(s) for Related Compounds |

| Acute Toxicity (Oral) | Warning: H302 - Harmful if swallowed. | [5][9] |

| Skin Irritation | Warning: H315 - Causes skin irritation. | [9] |

| Eye Irritation | Warning: H319 - Causes serious eye irritation. | [5][9] |

| Respiratory Irritation | Warning: H335 - May cause respiratory irritation. | [9] |

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8][10]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8][10]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[8][10]

First-Aid Measures:

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[10]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[10]

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a sophisticated building block for novel therapeutics. The strategic introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.

Key Advantages in Medicinal Chemistry:

-

Metabolic Stability: The fluorine atom can block sites of metabolism (metabolic soft spots), leading to an improved pharmacokinetic profile and increased half-life of a drug candidate.[1]

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bond donation or dipole-dipole interactions, thereby enhancing binding affinity and potency.[1]

-

Modulation of pKa: The electron-withdrawing effect of the fluorine atom can lower the pKa of the piperidine nitrogen. This is a critical parameter for optimizing solubility, cell permeability, and off-target activity (e.g., hERG channel binding).

-

CNS Penetration: Fine-tuning lipophilicity through fluorination can be used to improve a compound's ability to cross the blood-brain barrier, which is essential for CNS-targeted therapies.[1]

-

Conformational Control: The steric bulk of the fluorine atom can influence the conformational preference of the piperidine ring, which can be exploited to lock the molecule into a bioactive conformation.

This building block is therefore highly valuable in structure-activity relationship (SAR) studies for optimizing the efficacy and safety profiles of new drug candidates.[11] It serves as a key intermediate in the synthesis of complex molecules for indications ranging from neuroscience to oncology.[1][11]

Conclusion

This compound is a specialized chemical entity designed for advanced applications in pharmaceutical and chemical research. Its unique structural features—a quaternary fluorinated center on a piperidine scaffold—provide a powerful tool for medicinal chemists to address common challenges in drug design, including metabolic instability and target affinity. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory. This guide serves as a foundational resource for professionals seeking to leverage this potent building block in their research and development endeavors.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. This compound 97% | CAS: 1374653-45-8 | AChemBlock [achemblock.com]

- 3. 4-FLUOROPIPERIDINE-4-CARBONITRILE HCL CAS#: 1374653-45-8 [m.chemicalbook.com]

- 4. This compound, CasNo.1374653-45-8 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 5. 4-Fluoropiperidine hydrochloride 97 57395-89-8 [sigmaaldrich.com]

- 6. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]

- 7. hzdr.de [hzdr.de]

- 8. fishersci.com [fishersci.com]

- 9. 4-Fluoropiperidine hydrochloride | C5H11ClFN | CID 2759158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 4-Fluoropiperidine-4-carbonitrile hydrochloride (CAS Number: 1374653-45-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. When combined with the piperidine scaffold, one of the most ubiquitous heterocyclic motifs in approved drugs, the resulting fluorinated piperidines represent a class of building blocks with immense potential. This guide provides a comprehensive technical overview of a specific and valuable example: 4-Fluoropiperidine-4-carbonitrile hydrochloride.

This document moves beyond a simple recitation of data, aiming to provide a deeper understanding of the compound's synthesis, characterization, and potential applications. As a Senior Application Scientist, the goal is to explain the "why" behind the "how," offering insights into the practical considerations and scientific rationale that guide the use of this versatile intermediate in the demanding landscape of drug development.

Physicochemical Properties and Structural Attributes

This compound is a white to off-white solid building block with significant potential in pharmaceutical research.[1][2] Its key identifying information is summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1374653-45-8 | [3] |

| Molecular Formula | C₆H₁₀ClFN₂ | [3] |

| Molecular Weight | 164.61 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | N#CC1(F)CCNCC1.[H]Cl | [3] |

| Appearance | White to off-white solid/powders | [1][2] |

| Purity | Typically ≥95% or ≥97% | [3][4] |

| Storage | Sealed in dry, Room Temperature or 2-8°C | [2] |

The structure, featuring a fluorine atom and a nitrile group at the C4 position, is of particular interest. The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group can act as a versatile chemical handle for further synthetic modifications or as a key interacting group with biological targets.

Figure 1: Chemical structure of this compound.

Synthesis and Purification: A Strategic Approach

While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this compound is not readily found in the searched literature, a plausible and logical synthetic strategy can be devised based on established methods for the preparation of related piperidine derivatives. The synthesis of the analogous 4-cyanopiperidine hydrochloride often starts from isonipecotamide, which is dehydrated to form the nitrile.[5][6]

A likely synthetic pathway for 4-Fluoropiperidine-4-carbonitrile would involve a multi-step sequence, potentially starting from a protected 4-piperidone.

Figure 2: Plausible synthetic workflow for this compound.

Proposed Experimental Protocol:

Step 1: Cyanation of N-Boc-4-piperidone

-

To a solution of N-Boc-4-piperidone in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a cyanide source such as trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid (e.g., ZnI₂).

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction carefully with an aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-cyano-4-hydroxypiperidine.

Causality: The use of an N-Boc protecting group is crucial to prevent side reactions at the piperidine nitrogen and to improve the solubility of the intermediates in organic solvents. The cyanation of the ketone at the 4-position creates the key carbonitrile functionality.

Step 2: Fluorination

-

Dissolve the N-Boc-4-cyano-4-hydroxypiperidine intermediate in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

-

Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain crude N-Boc-4-fluoropiperidine-4-carbonitrile.

Causality: The use of a specialized fluorinating agent like DAST is necessary to replace the hydroxyl group with a fluorine atom. The low temperature is critical to control the reactivity of the fluorinating agent and minimize the formation of elimination byproducts.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

-

Dissolve the crude N-Boc-4-fluoropiperidine-4-carbonitrile in a suitable solvent such as 1,4-dioxane or ethyl acetate.

-

Add a solution of hydrogen chloride (e.g., 4M HCl in dioxane or a saturated solution of HCl in ethyl acetate).[7]

-

Stir the mixture at room temperature. The deprotection is typically rapid and results in the precipitation of the hydrochloride salt.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum to yield this compound.

Causality: The acidic conditions efficiently cleave the acid-labile Boc protecting group. The use of HCl directly forms the desired hydrochloride salt, which often has improved stability and handling properties compared to the free base.

Purification and Crystallization:

For obtaining high-purity material suitable for drug development, recrystallization is a critical final step. The choice of solvent system is paramount and would require experimental screening. A common approach is to dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent (e.g., isopropanol, ethanol) and then slowly add a less polar co-solvent (e.g., ethyl acetate, diethyl ether) until turbidity is observed. Cooling the mixture slowly will promote the formation of well-defined crystals, which can then be isolated by filtration.

Analytical Characterization: Ensuring Identity and Purity

Rigorous analytical characterization is essential to confirm the structure and purity of this compound. While a complete set of experimental spectra for this specific compound is not available in the public domain, this section outlines the expected data and interpretation based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the piperidine ring protons due to diastereotopicity and coupling to the fluorine atom. The protons on the carbons adjacent to the nitrogen will likely appear as the most downfield signals within the aliphatic region. The presence of the hydrochloride salt may lead to a broad signal for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the piperidine ring carbons. The carbon atom bearing the fluorine and nitrile groups (C4) will show a characteristic splitting pattern due to C-F coupling. The nitrile carbon will appear in the typical downfield region for cyano groups.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the molecular ion for the free base [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to the exact mass of C₆H₁₀FN₂. Predicted collision cross-section data for various adducts are available.[8]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Expected characteristic absorption bands include:

-

A sharp, medium-intensity peak around 2240 cm⁻¹ corresponding to the C≡N (nitrile) stretch.

-

C-F stretching vibrations, typically in the 1000-1400 cm⁻¹ region.

-

N-H stretching vibrations from the protonated amine, likely appearing as a broad band in the 2400-3000 cm⁻¹ range.

-

C-H stretching vibrations for the aliphatic CH₂ groups of the piperidine ring, typically below 3000 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

The 4-Fluoropiperidine-4-carbonitrile moiety is a valuable scaffold in the design of novel therapeutic agents, particularly for targets within the central nervous system (CNS) and for enzyme inhibitors.

Central Nervous System (CNS) Drug Discovery

The piperidine ring is a common feature in many CNS-active drugs. The introduction of a fluorine atom can enhance blood-brain barrier permeability due to increased lipophilicity, while also potentially blocking sites of metabolism, thereby increasing the drug's half-life in the brain. The nitrile group can participate in key hydrogen bonding interactions with receptor targets. Related fluorinated piperidine derivatives have been explored as antidepressants and anti-Parkinson's agents.

Enzyme Inhibition

The nitrile group is a known warhead or key binding element in various enzyme inhibitors. It can act as a covalent modifier or participate in strong polar interactions within an enzyme's active site. For example, related cyanopyrrolidine derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an important target in the treatment of type 2 diabetes. The rigidity of the piperidine ring and the specific stereoelectronic properties imparted by the fluorine atom can help in orienting the nitrile group for optimal interaction with the target enzyme.

Figure 3: Potential applications of the 4-Fluoropiperidine-4-carbonitrile scaffold in drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from related compounds such as 4,4-Difluoropiperidine hydrochloride suggests that it should be handled with care.[5]

-

Hazard Statements (Anticipated): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Measures:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place.[1] Some suppliers recommend refrigerated storage (2-8°C). The hydrochloride salt form generally offers improved stability and ease of handling compared to the free base.

Conclusion: A Building Block of Strategic Importance

This compound represents a sophisticated and valuable building block for medicinal chemists. Its unique combination of a fluorinated piperidine core and a versatile nitrile handle provides a powerful platform for the design and synthesis of novel drug candidates with potentially enhanced pharmacokinetic and pharmacodynamic properties. While detailed experimental data in the public domain is limited, the logical synthetic routes and predictable analytical characteristics, combined with the proven utility of related structures, underscore its strategic importance. As the quest for more effective and safer medicines continues, the judicious use of such precisely functionalized scaffolds will undoubtedly play a crucial role in the future of drug discovery.

References

- 1. This compound, CasNo.1374653-45-8 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 2. 4-FLUOROPIPERIDINE-4-CARBONITRILE HCL CAS#: 1374653-45-8 [m.chemicalbook.com]

- 3. This compound 97% | CAS: 1374653-45-8 | AChemBlock [achemblock.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 6. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 7. 4-Cyanopiperidine | 4395-98-6 [chemicalbook.com]

- 8. PubChemLite - this compound (C6H9FN2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Molecular Structure and Applications of 4-Fluoropiperidine-4-carbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-Fluoropiperidine-4-carbonitrile hydrochloride, a key building block in modern medicinal chemistry. We delve into its molecular structure, physicochemical properties, and strategic importance in the design of novel therapeutics. This document synthesizes data from analogous, well-characterized compounds to present a robust profile, including a proposed synthetic pathway, detailed spectroscopic analysis, and an exploration of its conformational behavior. The critical role of the fluorinated piperidine motif in modulating pharmacokinetic and pharmacodynamic properties is discussed, highlighting the compound's potential in developing next-generation pharmaceuticals, particularly for central nervous system (CNS) disorders.

Introduction: The Strategic Value of Fluorinated Piperidines in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, enabling optimal interactions with biological targets. The introduction of fluorine into this scaffold has emerged as a powerful strategy for fine-tuning a molecule's physicochemical and pharmacological properties.

Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, membrane permeability, and binding affinity. Specifically, the incorporation of a fluorine atom at the 4-position of a piperidine ring can modulate the basicity (pKa) of the piperidine nitrogen, which is often crucial for avoiding off-target effects, such as binding to the hERG ion channel, a common cause of cardiotoxicity.

This compound represents a versatile intermediate that combines the benefits of the fluorinated piperidine core with a reactive nitrile group, which can be further elaborated into a variety of functional groups essential for drug development. This guide will provide an in-depth examination of this valuable compound.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀ClFN₂ | |

| Molecular Weight | 164.61 g/mol | |

| CAS Number | 1374653-45-8 | |

| IUPAC Name | 4-fluoropiperidine-4-carbonitrile;hydrochloride | |

| SMILES | N#CC1(F)CCNCC1.[H]Cl | |

| Appearance | Expected to be a white to off-white solid | General knowledge |

Synthesis Pathway: A Proposed Methodology

The logical precursor for this synthesis is 4-Fluoro-4-piperidinecarboxamide . The overall proposed workflow is a two-step process starting from a suitable protected piperidone.

Figure 1. Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Causality Behind Experimental Choices: This protocol is designed for robustness and safety. The use of a Boc-protecting group for the piperidine nitrogen prevents unwanted side reactions during the initial steps. The Strecker synthesis is a classic and efficient method for introducing an amino and a nitrile group simultaneously. Partial hydrolysis of the nitrile to the amide is a well-established transformation. Finally, dehydration using a common reagent like thionyl chloride or trifluoroacetic anhydride is a standard method for converting primary amides to nitriles[1][2]. The final step also serves to remove the Boc group and form the desired hydrochloride salt in a single pot.

-

Synthesis of N-Boc-4-fluoro-4-piperidinecarboxamide (Intermediate 2):

-

To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., methanol/water), add potassium cyanide and ammonium chloride. Stir at room temperature to facilitate the Strecker synthesis, yielding N-Boc-4-amino-4-cyanopiperidine.

-

Self-Validation: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ketone.

-

Isolate the crude aminonitrile and subject it to partial hydrolysis. A common method involves treatment with hydrogen peroxide in the presence of a base (e.g., potassium carbonate) in a solvent like DMSO.

-

Self-Validation: The progress of the hydrolysis should be monitored to maximize the formation of the amide while minimizing complete hydrolysis to the carboxylic acid. Purification by column chromatography would likely be required.

-

-

Synthesis of this compound (Final Product):

-

Dissolve the intermediate amide in an anhydrous solvent such as dichloromethane or toluene.

-

Cool the solution in an ice bath.

-

Slowly add a dehydrating agent. Common choices include thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride ((CF₃CO)₂O)[1][2][3]. The choice of reagent may influence reaction time and workup procedure. For example, using an excess of HCl in a solvent like dioxane after dehydration with another reagent would ensure the formation of the hydrochloride salt.

-

Self-Validation: The reaction should be monitored by IR spectroscopy (disappearance of the amide C=O stretch and appearance of the nitrile C≡N stretch) or LC-MS.

-

Upon completion, the reaction mixture is worked up. If SOCl₂ is used, quenching with a base followed by extraction and then treatment with HCl in an ethereal solvent would yield the hydrochloride salt. If an acid-labile protecting group was used, the acidic conditions of the dehydration may simultaneously deprotect the nitrogen and form the salt.

-

The final product would be isolated by filtration or evaporation and purified by recrystallization.

-

Spectroscopic and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure of this compound. Based on data from closely related fluorinated piperidines, the following spectral characteristics are predicted.[4]

¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid chair conformation of the piperidine ring and coupling to fluorine.

-

Piperidine Protons (C2, C3, C5, C6): These protons will appear as multiplets in the range of δ 2.0-3.5 ppm . The protons on the carbons adjacent to the nitrogen (C2 and C6) will be deshielded and appear further downfield. The presence of the fluorine atom will introduce complex splitting patterns (doublets of triplets, etc.) due to geminal and vicinal H-F coupling.

-

Amine Proton (N-H): A broad singlet is expected, likely in the range of δ 8.0-10.0 ppm , characteristic of an ammonium proton in a hydrochloride salt. Its chemical shift will be concentration and solvent dependent.

¹³C NMR: The carbon spectrum will provide direct evidence of the carbon skeleton.

-

C4 (Quaternary Carbon): This carbon, bonded to both fluorine and the nitrile group, will be significantly deshielded and will appear as a doublet due to one-bond C-F coupling (¹JCF). The expected chemical shift is in the range of δ 90-100 ppm .

-

Piperidine Carbons (C2, C3, C5, C6): These will appear in the aliphatic region, δ 30-50 ppm . The carbons adjacent to the nitrogen (C2, C6) will be slightly more deshielded. Two- and three-bond C-F coupling (²JCF and ³JCF) will likely be observed, resulting in further splitting of these signals.

-

Nitrile Carbon (C≡N): The nitrile carbon is expected in the range of δ 115-125 ppm .

¹⁹F NMR: The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom.

-

The chemical shift is predicted to be in the range of δ -160 to -180 ppm (relative to CFCl₃), which is typical for a fluorine atom attached to a tertiary carbon in a cyclic system.[4][5] The signal will be a complex multiplet due to coupling with the adjacent protons on the piperidine ring.

Conformational Analysis and X-ray Crystallography

The three-dimensional structure of the piperidine ring is critical to its function as a scaffold. Like cyclohexane, piperidine adopts a chair conformation to minimize steric strain. For 4-substituted piperidines, the substituent can exist in either an axial or equatorial position.

In the case of 4-fluoropiperidine derivatives, extensive studies have shown a preference for the fluorine atom to occupy the axial position in the protonated (hydrochloride salt) form.[6] This preference is driven by a combination of factors, including:

-

Charge-Dipole Interactions: A favorable electrostatic interaction between the positively charged ammonium group and the electronegative fluorine atom.

-

Hyperconjugation: Electron donation from anti-periplanar C-H bonds into the σ* orbital of the C-F bond.

While a crystal structure for this compound is not publicly available, data from analogous structures, such as {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, confirm the chair conformation of the piperidine ring. It is highly probable that this compound also adopts a chair conformation with the fluorine atom in the axial position.

Figure 2. Conformational preference of the 4-fluoropiperidinium ring.

Note: The DOT script above is a template for visualization. Actual images of the conformers would need to be generated and linked.

Applications in Drug Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The nitrile group serves as a versatile handle for chemical transformations, allowing for its conversion into amines, carboxylic acids, amides, and tetrazoles, all of which are common functional groups in pharmaceuticals.

The fluorinated piperidine scaffold itself is of significant interest in the development of agents targeting the central nervous system (CNS) . The fluorine atom can enhance blood-brain barrier permeability, a critical factor for CNS drugs. Furthermore, the modulation of the piperidine nitrogen's pKa can lead to improved selectivity for specific receptor subtypes and a better safety profile.

This structural motif is found in compounds being investigated for a variety of indications, including:

-

Neurodegenerative diseases

-

Psychiatric disorders

-

Pain management

The presence of the nitrile and fluorine at the same position offers unique steric and electronic properties that can be exploited in structure-activity relationship (SAR) studies to optimize ligand-receptor interactions.

Safety and Handling

As a hydrochloride salt of a nitrile-containing compound, this compound should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, general precautions for this class of compounds should be followed:

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Toxicity: The toxicological properties have not been fully investigated. Compounds containing a nitrile group can be toxic. In case of exposure, seek immediate medical attention.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its molecular structure, featuring a conformationally constrained piperidine ring with a fluorine atom likely in the axial position and a versatile nitrile functional group, offers a unique combination of properties for the design of novel therapeutics. The insights provided in this guide, derived from the analysis of analogous compounds, offer a solid foundation for researchers and scientists to leverage this compound in the development of next-generation pharmaceuticals. Further experimental validation of its synthesis, structure, and reactivity will undoubtedly expand its application in the quest for safer and more effective medicines.

References

- 1. rsc.org [rsc.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 4-Fluoropiperidine-4-carbonitrile hydrochloride

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for 4-Fluoropiperidine-4-carbonitrile hydrochloride (CAS: 1374653-45-8), a valuable building block in contemporary drug discovery. As direct experimental spectra for this specific compound are not universally published, this document serves as an expert-level predictive guide based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). We will dissect the anticipated spectral features, explain the underlying chemical principles, and provide standardized protocols for data acquisition. This guide is intended for researchers, chemists, and quality control specialists engaged in the synthesis, development, and analysis of heterocyclic compounds.

Introduction and Molecular Structure

This compound is a substituted heterocyclic compound featuring a piperidine ring, a core structure in many pharmaceuticals.[1] Its unique substitution pattern—a fluorine atom and a nitrile group attached to the same quaternary carbon (C4)—imparts specific chemical properties that are of great interest in medicinal chemistry. The hydrochloride salt form enhances its stability and solubility in polar solvents. A thorough understanding of its spectroscopic signature is paramount for confirming its identity, assessing its purity, and tracking its transformations in chemical reactions.

Key Molecular Features:

-

Piperidine Ring: A six-membered saturated heterocycle containing nitrogen.

-

Quaternary α-Fluoronitrile Center: A C4 carbon bonded to a fluorine atom, a nitrile group, and two other carbons of the ring.

-

Ammonium Salt: The piperidine nitrogen is protonated and associated with a chloride counter-ion, a feature that significantly influences its spectroscopic properties.

Below is a diagram of the molecular structure.

Caption: Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principles and Rationale

¹H NMR spectroscopy provides detailed information about the electronic environment, connectivity, and stereochemistry of protons in a molecule. For this compound, the key insights from ¹H NMR are the chemical shifts of the piperidine ring protons and the broad signals from the ammonium protons. The protonated nitrogen causes significant deshielding of adjacent protons (H2, H6). The molecule is symmetrical about the N1-C4 axis, simplifying the spectrum by making the protons on C2/C6 chemically equivalent and those on C3/C5 also equivalent.

Predicted Spectrum and Interpretation

The spectrum is expected to show three main signals corresponding to the piperidine ring protons and a broad signal for the N-H protons.

-

H2/H6 Protons (α to N⁺): These protons are adjacent to the electron-withdrawing protonated nitrogen. They are expected to appear as a multiplet in the downfield region, typically around 3.4 - 3.7 ppm .

-

H3/H5 Protons (β to N⁺): These protons are further from the nitrogen but are adjacent to the substituted C4 carbon. Their chemical shift will be influenced by the fluorine and nitrile groups. They are predicted to appear as a multiplet around 2.2 - 2.5 ppm .

-

N⁺H₂ Protons: The two protons on the nitrogen will be exchangeable and will likely appear as a very broad singlet, further downfield due to the positive charge. The exact position is highly dependent on the solvent, concentration, and water content, but can be expected in the range of 9.0 - 10.0 ppm .

| Predicted ¹H NMR Data | |

| Chemical Shift (δ) ppm | Assignment & Multiplicity |

| 9.0 - 10.0 | N⁺H ₂, broad singlet (2H) |

| 3.4 - 3.7 | CH ₂ (H2, H6), multiplet (4H) |

| 2.2 - 2.5 | CH ₂ (H3, H5), multiplet (4H) |

Standard Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). D₂O is often preferred for hydrochloride salts to ensure dissolution and observe exchangeable protons (which would disappear).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Temperature: 298 K (25 °C).

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Principles and Rationale

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing information about their chemical environment and functional group type. For this compound, ¹³C NMR is crucial for confirming the presence of the quaternary carbon at C4 and the nitrile carbon. Due to the molecule's symmetry, only four distinct carbon signals are expected.

Predicted Spectrum and Interpretation

-

Nitrile Carbon (C≡N): Nitrile carbons appear in a characteristic region of the ¹³C NMR spectrum. This carbon is expected around 115 - 125 ppm .[2]

-

Quaternary Carbon (C4): This carbon is bonded to an electronegative fluorine atom, which will cause a significant downfield shift and a large one-bond carbon-fluorine coupling (¹JCF). It is predicted to appear as a doublet around 90 - 95 ppm .

-

C2/C6 Carbons: These carbons are adjacent to the protonated nitrogen and are expected to be in the range of 45 - 50 ppm .

-

C3/C5 Carbons: These carbons are beta to the nitrogen and are expected to appear more upfield, around 28 - 33 ppm .

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ) ppm | Assignment |

| 115 - 125 | C ≡N |

| 90 - 95 | C 4 (C-F, doublet, ¹JCF) |

| 45 - 50 | C 2, C 6 |

| 28 - 33 | C 3, C 5 |

Standard Experimental Protocol

-

Sample Preparation: Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent as for ¹H NMR.

-

Instrument: A 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-2048, as the ¹³C isotope has low natural abundance and quaternary carbons relax slowly.

-

-

Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principles and Rationale

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Predicted Spectrum and Interpretation

The FT-IR spectrum will be dominated by absorptions from the N-H bonds of the ammonium salt and the characteristic C≡N stretch.

-

N⁺-H Stretch: The stretching vibration of the N⁺-H bonds in the ammonium group will appear as a very broad and strong band in the 2400-3200 cm⁻¹ region. This broadness is a hallmark of hydrogen-bonded amine salts.

-

C-H Stretch: Aliphatic C-H stretching from the piperidine ring will be visible as sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).

-

C≡N Stretch: The nitrile group has a very characteristic sharp, strong absorption band in the range of 2240-2260 cm⁻¹ .[3] Its presence is a key diagnostic feature.

-

N-H Bend: Bending vibrations for the ammonium group typically appear in the 1500-1600 cm⁻¹ region.

-

C-F Stretch: The carbon-fluorine bond stretch will result in a strong absorption in the fingerprint region, typically between 1000-1100 cm⁻¹ .

| Predicted FT-IR Data | |

| Frequency (cm⁻¹) | Vibrational Mode |

| 2400 - 3200 | N⁺-H Stretch (broad, strong) |

| 2850 - 2960 | C-H Stretch (aliphatic) |

| 2240 - 2260 | C≡N Stretch (sharp, strong) |

| 1500 - 1600 | N-H Bend |

| 1000 - 1100 | C-F Stretch (strong) |

Standard Experimental Protocol

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument: A standard FT-IR spectrometer.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: A background spectrum is first collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Principles and Rationale

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is appropriate, as it will likely generate the protonated molecular ion of the free base.

Predicted Spectrum and Interpretation

The molecular formula of the free base is C₆H₉FN₂. Its monoisotopic mass is approximately 128.07 Da. In positive ion ESI-MS, the observed ion will be the protonated free base, [M+H]⁺.

-

Molecular Ion Peak: The primary ion observed will be at m/z ≈ 129.08 , corresponding to [C₆H₉FN₂ + H]⁺.[4]

-

Fragmentation: Tandem MS (MS/MS) of the m/z 129 ion would reveal characteristic fragmentation patterns of the piperidine ring. The fragmentation is often initiated by cleavage of the bonds adjacent to the nitrogen atom (α-cleavage).

A plausible fragmentation pathway is illustrated below.

Caption: Predicted major fragmentation pathways for [M+H]⁺ ion.

| Predicted ESI-MS Data | |

| m/z (Mass-to-Charge Ratio) | Assignment |

| 129.08 | [M+H]⁺ (Protonated Molecular Ion) |

| 109.07 | [M+H - HF]⁺ |

| 102.06 | [M+H - HCN]⁺ |

| 101.08 | [M+H - C₂H₄]⁺ |

Standard Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Q-TOF or Triple Quadrupole).

-

Parameters:

-

Ionization Mode: Positive.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

-

Tandem MS (MS/MS): For fragmentation analysis, the precursor ion (m/z 129) is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate product ions.

Conclusion: An Integrated Approach

The structural elucidation of this compound is a synergistic process. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the chemical environment of each atom. FT-IR provides definitive evidence for the key nitrile and ammonium functional groups. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight, with fragmentation patterns corroborating the proposed structure. Together, these techniques provide a robust and self-validating system for the complete characterization of the molecule.

References

Physicochemical properties of 4-substituted piperidines

An In-Depth Technical Guide to the Physicochemical Properties of 4-Substituted Piperidines for Drug Discovery Professionals

Authored by a Senior Application Scientist

Foreword: The Piperidine Scaffold - A Privileged Structure in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry.[1][2] Its prevalence stems from a unique combination of properties: it possesses a chiral, sp3-hybridized framework that allows for precise three-dimensional vectoring of substituents, and its basic nitrogen atom serves as a key interaction point and a handle for modulating solubility. When substituted at the 4-position, the piperidine ring offers a particularly powerful platform for drug design, enabling chemists to fine-tune physicochemical properties that are paramount to a molecule's success as a therapeutic agent. These properties—basicity (pKa), lipophilicity (logP/logD), conformational preference, and aqueous solubility—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its on-target activity and potential off-target liabilities.[3]

This guide provides an in-depth exploration of these critical physicochemical properties for 4-substituted piperidines. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just a summary of data but a causal explanation of the underlying principles and field-proven experimental methodologies. Our focus is on the "why"—the rationale behind the observed properties and the experimental choices made to characterize them—to empower you to design and develop superior drug candidates.

Basicity (pKa): The Ionization Engine of Biological Activity

The basicity of the piperidine nitrogen is arguably its most defining feature in a biological context. The acid dissociation constant (pKa) of the conjugate acid dictates the proportion of the molecule that is ionized at a given physiological pH. This ionization state is critical for aqueous solubility, receptor interactions (particularly with acidic residues like aspartate or glutamate), and membrane permeability.

The pKa of piperidine itself is approximately 11.2.[4] Introducing a substituent at the 4-position modulates this basicity primarily through inductive effects. The substituent's ability to donate or withdraw electron density through the sigma bond framework alters the electron density on the nitrogen atom, thereby affecting its ability to accept a proton.

-

Electron-Donating Groups (EDGs): Alkyl groups, for example, are weakly electron-donating and can slightly increase the pKa, making the nitrogen more basic.

-

Electron-Withdrawing Groups (EWGs): Electronegative atoms (e.g., fluorine) or groups with pi-systems (e.g., carbonyls) withdraw electron density, making the nitrogen lone pair less available for protonation and thus lowering the pKa (making it less basic).[5] For instance, replacing a hydrogen with fluorine can significantly reduce basicity.[5] This reduction in basicity can be beneficial in mitigating liabilities such as hERG channel activity.[5]

Table 1: Influence of 4-Substituents on Piperidine pKa

| 4-Substituent (R) | Substituent Effect | Expected pKa Change (Relative to Piperidine) | Rationale |

| -CH₃ | Weak Electron-Donating | Slight Increase | Inductive donation of electron density stabilizes the protonated form. |

| -H | Reference | ~11.2 | Baseline basicity of the piperidine ring. |

| -OH | Electron-Withdrawing | Decrease | The electronegative oxygen atom withdraws electron density via the inductive effect. |

| -F | Strong Electron-Withdrawing | Significant Decrease | Fluorine is highly electronegative, strongly pulling electron density away from the nitrogen.[5] |

| -C(=O)R' | Strong Electron-Withdrawing | Significant Decrease | The carbonyl group is a strong inductive and resonance-withdrawing group, significantly reducing basicity. |

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is the gold-standard method for accurately determining the pKa of ionizable compounds like 4-substituted piperidines.[6][7] The methodology is trustworthy because it directly measures the change in pH upon the addition of a titrant, allowing for the empirical determination of the half-equivalence point.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the 4-substituted piperidine derivative in deionized water or a suitable aqueous/organic co-solvent to a known concentration (e.g., 1-10 mM).

-

System Setup: Place the solution in a temperature-controlled vessel (e.g., 25°C). Immerse a calibrated pH electrode and the tip of a precision burette containing a standardized titrant (e.g., 0.1 M HCl for a basic compound). Ensure gentle, constant stirring.

-

Titration: Add small, precise aliquots of the titrant to the sample solution. Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point, where 50% of the piperidine nitrogen has been protonated. This point is identified as the flattest region of the buffer zone in the titration curve or by calculating the first derivative of the curve.

Lipophilicity (logP & logD): The Key to Permeability and Distribution

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ADME properties, including its ability to cross cell membranes and the blood-brain barrier.[8] It is typically expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).

-

logP: The ratio of the concentration of the neutral species of a compound in a lipid phase (commonly n-octanol) to its concentration in an aqueous phase at equilibrium.

-

logD: The ratio of the total concentration of a compound (both neutral and ionized forms) in a lipid phase to its total concentration in an aqueous phase at a specific pH.

For an ionizable base like a 4-substituted piperidine, logD is the more physiologically relevant parameter , as it accounts for the pH-dependent equilibrium between the charged and uncharged forms.[9] The lipophilicity of the ionized form is significantly lower than that of the neutral form. Therefore, the logD of a piperidine derivative will be highest at a pH well above its pKa (where it is predominantly neutral) and will decrease as the pH drops below the pKa (where it becomes protonated and more water-soluble).[9]

The 4-substituent directly impacts lipophilicity. Introducing hydrophobic groups (e.g., alkyl, aryl) will increase logP and logD, while adding polar groups (e.g., hydroxyl, amide) will decrease them.[10]

Experimental Protocol: Determination of logD by the Shake-Flask Method

The shake-flask method is a foundational technique for measuring lipophilicity and is considered the benchmark for accuracy.[11] Its self-validating nature comes from allowing the system to reach true thermodynamic equilibrium.

Methodology:

-

Solvent Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., phosphate-buffered saline at pH 7.4). Pre-saturate the buffer with n-octanol and, separately, pre-saturate n-octanol with the buffer by mixing them vigorously and allowing the phases to separate overnight.

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small aliquot of the stock solution to a vial containing a known ratio of the pre-saturated n-octanol and pre-saturated aqueous buffer.

-

Equilibration: Seal the vial and shake it gently for a sufficient period (e.g., 1-3 hours) to ensure the compound fully partitions between the two phases and reaches equilibrium.

-

Phase Separation: Centrifuge the vial to achieve a clean separation of the n-octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.

-

Calculation: Calculate the logD using the formula: logD = log₁₀ ([Compound]octanol / [Compound]aqueous)

Visualization: Physicochemical Property Interdependence

The interplay between pKa and logD is crucial for optimizing a drug's ADME profile. This workflow illustrates the characterization process.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. ijnrd.org [ijnrd.org]

- 5. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. benchchem.com [benchchem.com]

- 7. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 4-Fluoropiperidine-4-carbonitrile hydrochloride

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, novel chemical entities are the bedrock of innovation. Among these, functionalized piperidine scaffolds are of paramount importance due to their prevalence in a multitude of bioactive molecules. 4-Fluoropiperidine-4-carbonitrile hydrochloride is one such building block, offering unique stereoelectronic properties for the synthesis of next-generation therapeutics. However, its utility in the laboratory is intrinsically linked to a thorough understanding and rigorous application of safety and handling protocols. This guide, grounded in established chemical safety principles, provides a comprehensive framework for the responsible use of this compound, ensuring both personnel safety and experimental integrity.

Compound Profile and Hazard Identification

This compound is a solid, typically appearing as a white to off-white powder[1][2]. Its structure, featuring a fluorine atom and a nitrile group on the same carbon of the piperidine ring, suggests a reactivity profile that necessitates careful handling.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 1374653-45-8 | [2][3] |

| Molecular Formula | C₆H₁₀ClFN₂ | [2][3] |

| Molecular Weight | 164.61 g/mol | [3] |

| Appearance | White to off-white solid | [1][2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

A comprehensive toxicological profile for this compound is not extensively documented in publicly available literature. Therefore, a conservative approach to hazard assessment is warranted, drawing parallels from structurally similar compounds. The primary hazards associated with this and analogous piperidine derivatives include:

-

Skin Irritation: Causes skin irritation[4].

-

Eye Irritation: Causes serious eye irritation[5].

-

Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust[5].

-

Harmful if Swallowed: Acute oral toxicity is a potential concern[6].

The hydrochloride salt form may also contribute to its irritant properties.

The Hierarchy of Controls: A Proactive Approach to Safety

Effective risk management in the laboratory follows a "hierarchy of controls" to minimize potential exposure. This tiered approach prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Caption: Figure 1: Hierarchy of controls for handling chemical reagents.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood. All weighing and transfer operations involving the solid material should be conducted within the fume hood to prevent the inhalation of airborne particles[5]. The face velocity of the fume hood should be regularly monitored to ensure it meets institutional and regulatory standards.

Administrative Controls

Robust administrative controls are crucial for maintaining a safe working environment. These include:

-

Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be written and readily accessible to all laboratory personnel.

-

Training: All personnel must be trained on the specific hazards and handling procedures for this compound before commencing any work. This training should be documented.

-

Chemical Hygiene Plan: The use of this compound must be integrated into the laboratory's overall Chemical Hygiene Plan.

-

Labeling: All containers of this compound must be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings (e.g., GHS pictograms for irritant)[4].

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are designed to minimize exposure, the use of appropriate PPE is mandatory for all handling operations.

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Standard/Specification | Rationale |

| Hands | Nitrile or Neoprene Gloves | ASTM D6978 (Chemo-rated) | Provides a barrier against skin contact. Double-gloving is recommended for extended handling[7]. |

| Eyes | Safety Goggles or a Face Shield | ANSI Z87.1 / EN 166 | Protects against splashes and airborne particles. A face shield offers broader protection[7]. |

| Body | Laboratory Coat | Impermeable, long-sleeved | Prevents contamination of personal clothing[7]. |

| Respiratory | N95 Respirator (or higher) | NIOSH-approved | Recommended when handling larger quantities or if there is a risk of aerosolization outside of a fume hood[5][7]. |

Donning and Doffing of PPE: The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Always don PPE before entering the designated work area and doff it before exiting. Hand hygiene (washing with soap and water) should be performed immediately after doffing PPE[7].

Safe Handling and Storage Protocols

Weighing and Transfer

-

Preparation: Ensure the chemical fume hood is clean and operational. Assemble all necessary equipment (spatulas, weigh boats, secondary containers) within the fume hood.

-

Weighing: Tare the balance with a clean weigh boat. Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid creating dust.

-

Transfer: Promptly transfer the weighed solid to the reaction vessel or a suitable secondary container.

-

Cleaning: Clean any residual solid from the spatula and weigh boat with a solvent-moistened wipe and dispose of it as hazardous waste.

Storage

-

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[8].

-

Keep the container tightly closed to prevent moisture absorption and contamination[5].

-

The recommended storage condition is at room temperature, sealed in a dry environment[1]. Some suppliers may recommend refrigerated storage (2-8°C)[9]. Always consult the supplier's specific recommendations.

Emergency Procedures: Preparedness and Response

Accidents can happen despite the best precautions. A clear and practiced emergency response plan is essential.

Caption: Figure 2: First aid procedures for exposure incidents.

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms such as coughing or shortness of breath persist[8][10].

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[8][10].

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[8].

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[8][10].

Spills and Leaks

-

Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.

-

Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that minimizes dust generation (e.g., using a HEPA-filtered vacuum). Dispose of the collected material and any contaminated items as hazardous waste[10][11].

Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain[12].

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist. Its safe and effective use hinges on a culture of safety, proactive risk assessment, and the diligent application of the principles outlined in this guide. By understanding the potential hazards and implementing a multi-layered safety strategy encompassing engineering controls, administrative protocols, and the correct use of personal protective equipment, researchers can confidently and responsibly advance their scientific endeavors.

References

- 1. 4-FLUOROPIPERIDINE-4-CARBONITRILE HCL CAS#: 1374653-45-8 [chemicalbook.com]

- 2. This compound, CasNo.1374653-45-8 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 3. This compound 97% | CAS: 1374653-45-8 | AChemBlock [achemblock.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. aksci.com [aksci.com]

- 6. 4-Fluoropiperidine hydrochloride | C5H11ClFN | CID 2759158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-Fluoropiperidine hydrochloride 97 57395-89-8 [sigmaaldrich.com]

- 10. aksci.com [aksci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. cdhfinechemical.com [cdhfinechemical.com]

In-Depth Technical Guide: Storage and Stability of 4-Fluoropiperidine-4-carbonitrile hydrochloride

<-33>

Abstract: 4-Fluoropiperidine-4-carbonitrile hydrochloride is a pivotal building block in medicinal chemistry, integral to the synthesis of numerous pharmaceutical compounds. Ensuring its chemical integrity through appropriate storage and handling is fundamental to the reliability and success of research and drug development endeavors. This guide provides a comprehensive technical overview of the optimal storage conditions, stability profile, and safe handling procedures for this compound. We will explore its key physicochemical properties, potential degradation pathways, and essential analytical methods for purity and stability assessment. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this reagent to ensure its effective and safe utilization.

Introduction: The Strategic Importance of this compound in Drug Discovery

This compound is a valued structural motif in the design of novel therapeutic agents. Its piperidine core, substituted with both a fluorine atom and a nitrile group, offers a versatile platform for synthetic elaboration. The strategic incorporation of fluorine can enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. The nitrile group serves as a versatile chemical handle for a variety of transformations, enabling the construction of diverse molecular architectures.

Given its role as a foundational starting material, the purity and stability of this compound are of paramount importance. The presence of impurities or degradation products can lead to unpredictable reaction outcomes, reduced yields, and the introduction of potentially confounding variables in biological assays. This guide provides a framework for mitigating these risks through scientifically sound storage and handling practices.

Physicochemical Properties and Their Influence on Stability

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective storage and handling strategy.

| Property | Value/Description | Implication for Stability & Storage |

| Molecular Formula | C6H10ClFN2[1] | Defines the elemental composition. |

| Molecular Weight | 164.61 g/mol [1] | Critical for accurate gravimetric measurements. |

| Appearance | White to off-white solid/powder[2][3] | Discoloration may indicate degradation or contamination. |

| Form | Hydrochloride salt | The salt form generally confers greater stability compared to the free base. |

| Storage Temperature | Room temperature or refrigerated (2-8 °C)[1][2][4] | Cool and dry conditions are recommended for long-term storage.[5] |

The hydrochloride salt form enhances the compound's stability. However, like many amine salts, it can be hygroscopic. Therefore, moisture is a key factor to control during storage.

Optimal Storage Conditions for Long-Term Integrity

To ensure the long-term stability of this compound, the following storage protocols are recommended:

-

Temperature: For long-term storage, it is advisable to keep the compound in a cool and dry place.[5] Some suppliers recommend refrigeration at 2-8 °C.[4]

-

Atmosphere: The compound should be stored in a tightly sealed container to protect it from atmospheric moisture.[6][7] After opening, flushing the container with an inert gas like argon or nitrogen before resealing is a good practice.

-

Container: Use a well-sealed container. For compounds that may be light-sensitive, amber glass vials are a standard choice.

-

Environment: Store in a dry environment. In humid locations, the use of a desiccator is recommended to minimize moisture absorption.

Potential Degradation Pathways

The primary degradation pathway of concern for this compound is hydrolysis.

Hydrolysis of the Nitrile Group

In the presence of moisture, the nitrile group is susceptible to hydrolysis. This reaction can proceed first to a carboxamide intermediate and subsequently to a carboxylic acid.

Caption: Potential hydrolysis of the nitrile functional group.

This process can be catalyzed by either acidic or basic conditions. The presence of the hydrochloride salt creates a mildly acidic environment, but exposure to significant amounts of water can still facilitate this degradation.

Analytical Methods for Quality Control

A stringent analytical regimen is crucial for verifying the purity and stability of this compound over time.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the main compound from any impurities or degradation products. A reverse-phase C18 column is typically suitable for this type of analysis.

Experimental Protocol: HPLC Purity Analysis

-

System: A standard HPLC system equipped with a UV detector.

-

Column: C18, 5 µm, 4.6 x 150 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Sample Preparation: A 1 mg/mL solution in a mixture of water and acetonitrile.

Structural Verification with Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure and detecting any structural modifications that may have occurred during storage.

Water Content Determination by Karl Fischer Titration

Given the potential for hydrolysis, quantifying the water content using Karl Fischer titration is a critical quality control parameter.

Caption: A generalized workflow for stability testing.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to safety protocols is essential when working with any chemical.

-

Engineering Controls: Use in a well-ventilated area. A chemical fume hood is recommended.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Body Protection: A laboratory coat.

-

-

Hygiene: Avoid creating dust.[8] Wash hands thoroughly after handling.[5][8] Do not eat, drink, or smoke in the work area.

Conclusion